molecular formula C8H7N3O2S B093801 4-Methyl-6-nitro-1,3-benzothiazol-2-amine CAS No. 16586-51-9

4-Methyl-6-nitro-1,3-benzothiazol-2-amine

Cat. No. B093801
CAS RN: 16586-51-9
M. Wt: 209.23 g/mol
InChI Key: AHSSHSODSGGVBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methyl-6-nitro-1,3-benzothiazol-2-amine” is a chemical compound with the linear formula C8H7N3O3S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of benzothiazoles, which includes “4-Methyl-6-nitro-1,3-benzothiazol-2-amine”, can be achieved through various methods. One approach involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Another method uses a simple, green, and efficient process that enables the synthesis of benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .


Molecular Structure Analysis

The molecular structure of “4-Methyl-6-nitro-1,3-benzothiazol-2-amine” is characterized by its linear formula C8H7N3O3S . The molecule was independently reacted with two aminothiazole moieties, 2-methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol and 6-ethoxy-1,3-benzothiazol-2-amine, to produce two ligands .


Chemical Reactions Analysis

Benzothiazoles, including “4-Methyl-6-nitro-1,3-benzothiazol-2-amine”, can undergo various chemical reactions. For instance, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .

Safety and Hazards

Sigma-Aldrich provides “4-Methyl-6-nitro-1,3-benzothiazol-2-amine” to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The synthesis of heterocycle-incorporated azo dye derivatives, such as “4-Methyl-6-nitro-1,3-benzothiazol-2-amine”, is of significant interest in the pharmaceutical sector . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

properties

IUPAC Name

4-methyl-6-nitro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-4-2-5(11(12)13)3-6-7(4)10-8(9)14-6/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSSHSODSGGVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-nitro-benzothiazol-2-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.